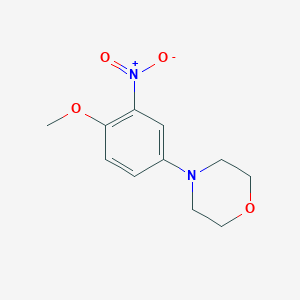

4-(4-Methoxy-3-nitrophenyl)morpholine

Description

Contextualization as a Nitroaromatic Morpholine (B109124) Derivative

As a nitroaromatic morpholine derivative, 4-(4-Methoxy-3-nitrophenyl)morpholine belongs to a class of compounds that feature a nitro group attached to an aromatic ring, which in turn is linked to a morpholine moiety. Nitroaromatic compounds are a significant group of industrial chemicals, synthesized primarily through the nitration of aromatic substrates. nih.gov The presence of the electron-withdrawing nitro group on the aromatic ring significantly influences the electronic properties of the molecule.

Significance of the Morpholine Core in Chemical Synthesis and Biological Activity

The morpholine ring is a recurring motif in a multitude of bioactive molecules and approved pharmaceutical agents. bldpharm.commdpi.com Its prevalence is attributed to its favorable physicochemical, metabolic, and pharmacokinetic properties, as well as the relative ease of its incorporation into larger molecular structures. bldpharm.com The morpholine moiety is considered a "privileged scaffold" in medicinal chemistry due to its ability to impart desirable drug-like qualities. bldpharm.com

The presence of both an amine and an ether functional group within the morpholine ring allows for a range of chemical transformations and interactions. The nitrogen atom can act as a base or a nucleophile, while the oxygen atom can participate in hydrogen bonding. These features make morpholine and its derivatives versatile building blocks in the synthesis of complex molecules with diverse biological activities, including applications in the development of therapeutic agents and agrochemicals.

Distinctions and Structural Isomerism within the Methoxy-Nitrophenyl Morpholine Class

In this compound, the methoxy (B1213986) group is at the para-position (position 4) relative to the morpholine attachment point, and the nitro group is at the meta-position (position 3). This arrangement contrasts with its isomers, such as 4-(3-methoxy-4-nitrophenyl)morpholine (B1293645) and 4-(2-methoxy-5-nitrophenyl)morpholine.

The electronic interplay between the substituents in these isomers dictates their chemical behavior. For instance, the directing effects of the methoxy and morpholino groups influence the position of nitration during synthesis. In the case of 4-(4-methoxyphenyl)morpholine, both the methoxy and the morpholino nitrogen are ortho, para-directing. The nitration occurs at the position ortho to the methoxy group and meta to the morpholino group, leading to the formation of this compound.

The different substitution patterns in the isomers affect their molecular geometry and potential for intermolecular interactions, which can, in turn, influence their physical properties and biological activities. While detailed comparative studies are not extensively available in the public domain, the distinct electronic environments of each isomer suggest that their reactivity and suitability for various applications would differ.

Table 1: Properties of this compound and Related Isomers

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₁₁H₁₄N₂O₄ | 238.24 | 383870-96-0 |

| 4-(3-Methoxy-4-nitrophenyl)morpholine | C₁₁H₁₄N₂O₄ | 238.24 | 6950-88-5 |

| 4-(2-Methoxy-5-nitrophenyl)morpholine | C₁₁H₁₄N₂O₄ | 238.24 | Not available |

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methoxy-3-nitrophenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-16-11-3-2-9(8-10(11)13(14)15)12-4-6-17-7-5-12/h2-3,8H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUASRJAQVAMJLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CCOCC2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589927 | |

| Record name | 4-(4-Methoxy-3-nitrophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383870-96-0 | |

| Record name | 4-(4-Methoxy-3-nitrophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Process Development for 4 4 Methoxy 3 Nitrophenyl Morpholine

Advanced Nitration Processes

Direct nitration of the aromatic ring in 4-(4-methoxyphenyl)morpholine has been found to be problematic, primarily due to issues with controlling the reaction, including the significant risk of over-nitration when excess nitric acid is present. acs.org To address these challenges, advanced processes have been developed focusing on superior control and efficiency.

A novel and effective approach to the synthesis of 4-(4-methoxy-3-nitrophenyl)morpholine involves the formation and isolation of the nitric acid salt of the starting material, 4-(4-methoxyphenyl)morpholine. acs.org This strategy was developed to overcome the difficulties associated with direct nitration, providing a more controlled and reliable reaction pathway. acs.org

A primary challenge in the nitration of 4-(4-methoxyphenyl)morpholine is the precise control of stoichiometry. acs.org Attempts to carefully manage the addition of nitrating agents in direct nitration processes were often unsuccessful, leading to the formation of undesirable byproducts. acs.org The innovative solution to this problem is the preparation of the isolated nitrate salt of the substrate. acs.org This step ensures a strict 1:1 molar ratio of nitric acid to the substrate, effectively designing the stoichiometry into the reaction intermediate itself. acs.org This pre-determined ratio is crucial for preventing the introduction of excess nitrating agent into the subsequent reaction step.

| Parameter | Method | Rationale |

| Stoichiometry Control | Isolation of Nitrate Salt | Ensures a precise 1:1 molar ratio of substrate to nitric acid. |

| Precursor | 4-(4-methoxyphenyl)morpholine | The substrate that is converted to its nitric acid salt. |

| Benefit | Prevents over-nitration | Eliminates the presence of excess nitric acid in the reaction. |

The nitration is executed under carefully controlled conditions by adding a solution of the previously formed nitric acid salt in dichloromethane to concentrated sulfuric acid. acs.org The use of this specific biphasic solvent system is a key aspect of the process. Dichloromethane serves as the carrier for the nitrate salt, allowing for its controlled delivery into the strong acid medium where the electrophilic aromatic substitution occurs. Concentrated sulfuric acid acts as the catalyst, facilitating the formation of the nitronium ion and promoting the reaction.

| Component | Role | Description |

| Nitrate Salt of Substrate | Reactant | Provides the substrate and the nitrating agent in a 1:1 ratio. |

| Dichloromethane | Solvent/Carrier | Dissolves the nitrate salt for controlled addition. |

| Concentrated Sulfuric Acid | Catalyst/Medium | Facilitates the nitration reaction. |

The primary advantage of the nitric acid salt protocol is the prevention of over-nitration, a common issue with direct nitration methods using excess nitric acid. acs.org By ensuring a 1:1 stoichiometry, the formation of dinitro- and other over-nitrated species is significantly suppressed. Furthermore, this controlled method allows for the optimization of reaction conditions to enhance regioselectivity. acs.org The methoxy (B1213986) group of the starting material is an ortho-, para-directing group. The nitration occurs selectively at the ortho- position relative to the methoxy group and meta- to the morpholine (B109124) ring, yielding the desired this compound isomer. The process conditions are fine-tuned to maximize the formation of this specific regioisomer.

The development of the nitric acid salt nitration method represents a significant process optimization suitable for industrial-scale synthesis. acs.org Nitration reactions are typically highly exothermic and can pose safety risks, but this protocol offers a more controlled and predictable reaction profile, which is critical for large-scale manufacturing. acs.org

The principal strategy for yield improvement in this process is the minimization of byproduct formation. acs.org By preventing over-nitration through precise stoichiometric control, the conversion of the starting material to the desired mono-nitrated product is maximized. This directly translates to a higher isolated yield of this compound, making the process more efficient and economical. The optimization of the reaction conditions, such as temperature and addition rate, further contributes to maximizing the product yield. acs.org

Process Optimization for Industrial Scalability and Efficiency

Thermal Hazard Analysis and Safety Mitigation

A detailed thermal hazard analysis is crucial for the safe scale-up of the synthesis of this compound. The aforementioned novel nitration process has been subjected to a thorough thermal hazard analysis, which has substantially improved the safety profile of the entire manufacturing process. By carefully controlling the addition of the nitric acid salt of 4-(4-methoxyphenyl)morpholine to sulfuric acid, the exothermic nature of the nitration reaction can be effectively managed, mitigating the risk of thermal runaway. This robust and safer protocol is a significant step forward in the large-scale production of this compound.

Palladium-Catalyzed Carbon-Nitrogen Cross-Coupling Reactions

The formation of the C-N bond between the morpholine ring and the substituted phenyl group is a critical step in the synthesis of this compound. Palladium-catalyzed cross-coupling reactions, especially the Buchwald-Hartwig amination, have become a versatile and widely adopted method for this transformation.

N-Arylation of Morpholine with Aryl Halides

The N-arylation of morpholine with a suitable aryl halide, such as 4-chloro-1-methoxy-2-nitrobenzene, is a direct and efficient route to synthesize the target molecule. This reaction is a specific application of the broader Buchwald-Hartwig amination, which has revolutionized the synthesis of arylamines. The choice of aryl halide (iodide, bromide, or chloride) can influence the reaction conditions, with chlorides often being more challenging substrates but more economically attractive.

Below is a table summarizing representative conditions for the N-arylation of morpholine with various aryl halides, demonstrating the versatility of the Buchwald-Hartwig amination.

| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 4-Chloro-anisole | Pd(OAc)₂ / 2a | KOtBu | 2-MeTHF | 50 | 88 |

| 4-Bromo-N,N-dimethylaniline | Pd(OAc)₂ / 2b | KOtBu | Toluene (B28343) | 85 | >95 |

| 2-Bromotoluene | (SIPr)Pd(methallyl)Cl | LHMDS | THF | 22 | 99 |

| 4-Bromotoluene | (SIPr)Pd(methallyl)Cl | LHMDS | THF | 22 | 98 |

| 4-Bromoanisole | (SIPr)Pd(methallyl)Cl | LHMDS | THF | 22 | 90 |

Ligand and Catalyst System Design (e.g., Xantphos, RuPhos, BrettPhos)

The success of the Buchwald-Hartwig amination is highly dependent on the design of the phosphine ligand coordinated to the palladium catalyst. Ligands such as Xantphos, RuPhos, and BrettPhos have been instrumental in expanding the scope and efficiency of this reaction.

Xantphos: This is a versatile and widely used ligand known for its broad substrate scope. It is particularly effective in the amination of aryl chlorides and can be used with a variety of bases, including weaker ones, which improves functional group tolerance. In some cases, modified Xantphos ligands, such as 3,5-(CF₃)₂Xantphos, have shown superior performance for specific substrates.

RuPhos: This electron-rich and sterically hindered ligand is highly effective for the coupling of secondary amines, like morpholine, with aryl chlorides. DFT studies have shown that for the Pd-RuPhos catalytic system, the reductive elimination step is often rate-limiting. The steric hindrance of RuPhos can be advantageous for reactions involving sterically demanding secondary amines.

BrettPhos: This ligand is particularly effective for the coupling of primary amines and has demonstrated high catalytic activity. For the Pd-BrettPhos system, the oxidative addition step is typically the rate-limiting step. The choice between RuPhos and BrettPhos can depend on the specific amine and aryl halide coupling partners, with RuPhos generally being preferred for secondary amines like morpholine.

The selection of the appropriate ligand and palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) is critical for optimizing the reaction yield and minimizing side reactions.

Substrate Scope and Functional Group Tolerance in C-N Coupling

The Buchwald-Hartwig amination exhibits a broad substrate scope and good functional group tolerance, which is crucial for the synthesis of complex molecules like this compound. The reaction is generally tolerant of a wide range of functional groups on both the aryl halide and the amine.

The use of sterically hindered and electron-rich phosphine ligands has enabled the coupling of aryl halides bearing a variety of functional groups, including ethers, ketones, esters, and even some heterocycles. The choice of base is also critical for functional group tolerance, with weaker bases like K₂CO₃ or Cs₂CO₃ sometimes being preferred over stronger bases like NaOtBu or LHMDS to avoid side reactions with sensitive functional groups.

The following table provides examples of the substrate scope for the Buchwald-Hartwig amination of morpholine with various substituted aryl halides.

| Aryl Halide | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 4-Chlorotoluene | RuPhos | NaOtBu | Toluene | 100 | 95 |

| 4-Chloroanisole | RuPhos | NaOtBu | Toluene | 100 | 98 |

| 4-Chlorobenzonitrile | RuPhos | NaOtBu | Toluene | 100 | 96 |

| 2-Chlorotoluene | BrettPhos | NaOtBu | Toluene | 100 | 92 |

| 1-Chloro-4-nitrobenzene | Xantphos | DBU | MeCN/PhMe | 140 | Good |

Other Advanced Coupling Reactions

While palladium-catalyzed reactions are predominant, other advanced coupling methods can also be employed for the synthesis of this compound.

Copper-Catalyzed N-Arylation (Ullmann Condensation): The Ullmann condensation is a classical method for forming C-N bonds and involves the coupling of an amine with an aryl halide in the presence of a copper catalyst. While it often requires harsher reaction conditions (higher temperatures) compared to palladium-catalyzed methods, advancements in ligand design and reaction conditions have made it a more viable and cost-effective alternative. For the synthesis of the target compound, a copper-catalyzed reaction between morpholine and 4-chloro-1-methoxy-2-nitrobenzene could be considered, particularly for large-scale industrial production where cost is a major factor.

Nucleophilic Aromatic Substitution (SNA_r): In some cases, particularly with highly electron-deficient aryl halides, a direct nucleophilic aromatic substitution reaction between morpholine and the aryl halide can occur without the need for a metal catalyst. The presence of the nitro group at the ortho position to the chlorine atom in 4-chloro-1-methoxy-2-nitrobenzene activates the aromatic ring towards nucleophilic attack. This reaction is typically carried out in a polar aprotic solvent at elevated temperatures. While potentially simpler and more atom-economical, the feasibility and efficiency of this method would need to be evaluated against the more versatile palladium-catalyzed approaches.

Ullmann Coupling for Aryl Ether Linkages

The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, stands as a cornerstone for the formation of carbon-heteroatom bonds, including the C-N linkage in the target molecule. nih.gov Specifically, the synthesis of this compound can be achieved via a Goldberg-type reaction, which is a variation of the Ullmann condensation tailored for the formation of aryl amines. This reaction involves the coupling of an aryl halide with an amine in the presence of a copper catalyst. nih.gov

The most direct application of this methodology for the synthesis of this compound involves the reaction of 4-chloro-1-methoxy-2-nitrobenzene with morpholine. The presence of an electron-withdrawing nitro group on the aryl halide substrate is known to facilitate the Ullmann-type reaction. wikipedia.org

Reaction Scheme:

Historically, Ullmann reactions were characterized by harsh conditions, such as high temperatures (often exceeding 200°C), the use of high-boiling polar solvents like nitrobenzene (B124822) or dimethylformamide (DMF), and stoichiometric amounts of copper. researchgate.net However, modern advancements have introduced milder and more efficient protocols. The use of ligands, such as 1,10-phenanthroline or N,N-dimethylglycine, can significantly lower the reaction temperature and catalyst loading. acs.org Furthermore, the development of ligand-free protocols and the use of recyclable heterogeneous catalysts are steps toward making this process more economical and environmentally friendly. nih.gov

Below is a table summarizing typical reaction conditions for the Ullmann condensation leading to N-aryl morpholines, based on analogous reactions reported in the literature.

| Parameter | Condition | Rationale |

| Aryl Halide | 4-chloro-1-methoxy-2-nitrobenzene | Commercially available precursor with an activating nitro group. |

| Amine | Morpholine | The nucleophile for the C-N bond formation. |

| Catalyst | Copper(I) iodide (CuI) or Copper(I) oxide (Cu₂O) | Common and effective copper sources for Ullmann couplings. nih.gov |

| Ligand | 1,10-phenanthroline or N,N-dimethylglycine (optional) | Accelerates the reaction and allows for milder conditions. acs.org |

| Base | Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) | Acts as a proton scavenger to neutralize the acid formed during the reaction. |

| Solvent | Dimethylformamide (DMF) or Dioxane | High-boiling polar aprotic solvents capable of solubilizing the reactants. |

| Temperature | 100-160 °C | Dependent on the presence and type of ligand used. |

| Reaction Time | 12-24 hours | Typical duration for achieving high conversion. |

Reductive Amination for Functionalization

Reductive amination is a powerful and widely used method for the synthesis of amines, valued for its mild reaction conditions and high selectivity. wikipedia.org This one-pot reaction typically involves the condensation of a carbonyl compound (an aldehyde or a ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. gctlc.org

A hypothetical synthetic route to this compound via reductive amination is less direct than the Ullmann coupling. It would necessitate a precursor that already contains the morpholine moiety and a carbonyl group that can be converted to the nitro-substituted aromatic ring, or vice-versa. A plausible, albeit multi-step, approach could involve the reductive amination of a suitably functionalized ketone or aldehyde.

For instance, one could envision a pathway starting from a morpholinyl-substituted cyclohexenone derivative, which would then undergo a series of transformations including aromatization and nitration. However, a more direct, though still hypothetical, reductive amination approach would involve the reaction of 4-morpholinocyclohexanone with a nitrating agent, followed by aromatization. Due to the lack of direct literature precedent for this specific transformation, the following discussion is based on the general principles of reductive amination.

Common reducing agents for this process include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃), each offering different levels of reactivity and selectivity. organic-chemistry.org Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is also a common and green alternative. wikipedia.org

The table below outlines the general parameters for a reductive amination reaction that could hypothetically be adapted for the synthesis of a precursor to the target molecule.

| Parameter | Condition | Rationale |

| Carbonyl Compound | Functionalized ketone/aldehyde | The electrophilic partner in the initial condensation step. |

| Amine | Ammonia or a primary/secondary amine | The nucleophilic partner for imine/enamine formation. |

| Reducing Agent | Sodium triacetoxyborohydride or H₂/Pd/C | Mild and selective reducing agents for the imine/enamine intermediate. wikipedia.org |

| Solvent | Dichloroethane (DCE) or Methanol (MeOH) | Common solvents that are compatible with the reactants and reducing agents. |

| Temperature | Room temperature to 50 °C | Reductive aminations are often performed under mild temperature conditions. |

| pH | Mildly acidic (pH 4-6) | Facilitates imine formation without deactivating the amine nucleophile. |

Comparative Analysis of Synthetic Routes: Efficacy, Selectivity, and Sustainability

The choice between the Ullmann coupling and a hypothetical reductive amination pathway for the synthesis of this compound involves a trade-off between directness, reaction conditions, and environmental impact.

| Feature | Ullmann Coupling | Reductive Amination (Hypothetical) |

| Efficacy (Yield) | Moderate to high yields are achievable, especially with modern protocols. nih.gov | Potentially high yields, but the overall yield would be lower due to a multi-step process. |

| Selectivity | Generally good selectivity for C-N bond formation. Side reactions can occur at high temperatures. | High chemoselectivity for the formation of the C-N bond from the imine intermediate. wikipedia.org |

| Precursor Availability | Key precursors like 4-chloro-1-methoxy-2-nitrobenzene are readily available. | Requires a more complex, multi-step synthesis of the carbonyl precursor. |

| Reaction Conditions | Traditionally harsh, but modern methods allow for milder conditions. Still often requires elevated temperatures. researchgate.net | Generally mild conditions (room temperature, atmospheric pressure). gctlc.org |

| Atom Economy | Lower atom economy due to the use of a stoichiometric base and the formation of a salt byproduct. wikipedia.org | Potentially higher atom economy, especially in the reductive amination step itself where water is the main byproduct. rsc.org |

| Sustainability | Use of copper, a less toxic and more abundant metal than palladium, is an advantage. However, polar aprotic solvents and high energy consumption can be drawbacks. nih.gov | Often considered a green chemistry method due to one-pot nature and mild conditions. The choice of reducing agent impacts the environmental profile. wikipedia.org |

| Toxicity of Reagents | Copper catalysts are generally less toxic than other transition metals. Solvents like DMF can be hazardous. | Reducing agents like sodium cyanoborohydride are toxic. Catalytic hydrogenation is a greener alternative. |

Chemical Reactivity and Derivatization Strategies for 4 4 Methoxy 3 Nitrophenyl Morpholine

Nitro Group Reactivity

The nitro group (-NO2) is a powerful electron-withdrawing group that significantly influences the reactivity of the aromatic ring. It deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. numberanalytics.comnumberanalytics.com Its most common transformation in synthetic chemistry is its reduction to an amino group.

Selective Reduction to Amino Group

The conversion of the nitro group to an amine is a fundamental reaction in the synthesis of anilines, which are precursors to many pharmaceuticals and dyes. This reduction can be achieved through various methods, including catalytic hydrogenation and chemical reduction.

Catalytic hydrogenation is a widely used, efficient, and clean method for the reduction of nitroarenes. Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation. scispace.com The reaction involves the use of hydrogen gas (H2) or a hydrogen source like hydrazine (B178648) in the presence of the Pd/C catalyst. researchgate.net The palladium metal surface adsorbs both the hydrogen and the nitro compound, facilitating the transfer of hydrogen atoms to the nitro group, which is progressively reduced to nitroso, hydroxylamino, and finally amino functionalities.

The efficiency of palladium catalysts can be influenced by the support material and the size of the palladium nanoparticles. nih.govsc.edu For instance, palladium nanoparticles dispersed on graphene have shown high catalytic activity for the hydrogenation of nitroaromatics, attributed to the strong dispersion effect of the graphene sheets and π–π stacking interactions. rsc.org The general conditions for such a reduction are outlined in the table below.

Table 1: General Conditions for Catalytic Hydrogenation of Aromatic Nitro Compounds

| Parameter | Condition | Rationale |

|---|---|---|

| Catalyst | 5-10% Palladium on Carbon (Pd/C) | Provides a high surface area for the reaction, highly efficient for nitro group reduction. scispace.com |

| Hydrogen Source | Hydrogen Gas (H₂) or Hydrazine (N₂H₄) | Provides the reducing equivalents for the reaction. researchgate.net |

| Solvent | Ethanol, Methanol, Ethyl Acetate (B1210297) | Solubilizes the substrate and does not interfere with the reaction. |

| Temperature | Room Temperature to Mild Heating | The reaction is often exothermic and proceeds efficiently at ambient temperatures. chemrxiv.org |

| Pressure | 1 atm to 100 atm | Higher pressure can increase the reaction rate but is often not necessary for laboratory scale. nih.gov |

Chemical reduction using metals in acidic media, often called "dissolving metal reduction," is a classic and reliable method for converting nitroarenes to anilines. A common and cost-effective system for this purpose is iron (Fe) powder in the presence of hydrochloric acid (HCl). researchgate.net

In this reaction, iron acts as the electron donor, being oxidized from Fe(0) to Fe(II) or Fe(III). The acid serves to activate the metal surface and acts as a proton source for the formation of water from the oxygen atoms of the nitro group. The reaction is heterogeneous and proceeds on the surface of the iron particles. This method is known for its chemoselectivity, often reducing the nitro group without affecting other reducible functional groups like carbonyls or esters. scispace.com Another similar system is tin (Sn) in hydrochloric acid. scispace.com

Table 2: Comparison of Common Chemical Reduction Methods for Nitroarenes

| Reducing System | Advantages | Disadvantages |

|---|---|---|

| Fe / HCl | Inexpensive, highly effective, good chemoselectivity. researchgate.net | Requires acidic conditions, workup involves neutralization and removal of iron salts. |

| Sn / HCl | Historically common, effective. scispace.com | More expensive than iron, tin salts can be toxic and require careful disposal. |

| Zn / NH₄Cl | Works under neutral conditions. scispace.com | Can be less efficient than acidic methods. |

| NaBH₄ / Catalyst | Mild reducing agent, but requires a catalyst (e.g., Ni(PPh₃)₄) to reduce nitro groups. jsynthchem.com | The catalyst system can be expensive and sensitive. |

Role of the Nitro Group in Nucleophilic Aromatic Substitution

The nitro group is a strong activating group for nucleophilic aromatic substitution (SNAr) reactions. numberanalytics.comnumberanalytics.com This occurs when a nucleophile replaces a leaving group on the aromatic ring. For this activation to be effective, the nitro group must be positioned ortho or para to the leaving group. libretexts.org This positioning allows the electron-withdrawing nitro group to stabilize the negative charge of the intermediate Meisenheimer complex through resonance. numberanalytics.comnih.gov

In the case of 4-(4-Methoxy-3-nitrophenyl)morpholine, the nitro group is meta to the morpholine (B109124) substituent and para to the methoxy (B1213986) group. If a suitable leaving group were present at the C-1 position (para to the nitro group), the nitro group would strongly facilitate its substitution by a nucleophile. The presence of the nitro group makes the aromatic ring electron-deficient and thus more susceptible to attack by nucleophiles. libretexts.org The synthesis of the related compound, 4-(4-nitrophenyl)morpholine (B78992), is achieved through a nucleophilic aromatic substitution reaction between 4-fluoronitrobenzene and morpholine, highlighting the activating role of the para-nitro group. researchgate.net

Methoxy Group Reactivity

The methoxy group (-OCH₃) is an electron-donating group due to the resonance effect of the oxygen's lone pairs, which is stronger than its inductive electron-withdrawing effect. This has a significant impact on the reactivity of the aromatic ring.

Substituent Effects on Aromatic Ring Activation/Deactivation

Nitro Group (-NO₂): A powerful deactivating, electron-withdrawing group that directs incoming electrophiles to the meta position. numberanalytics.com It strongly activates the ring for nucleophilic attack, especially at the ortho and para positions relative to itself. libretexts.org

Methoxy Group (-OCH₃): A strong activating, electron-donating group that directs incoming electrophiles to the ortho and para positions.

Morpholine Group: The nitrogen atom attached to the ring also acts as an electron-donating group through resonance, making it an activating, ortho-, para-director.

In this compound, the substituents are positioned as follows:

The nitro group is at C-3.

The methoxy group is at C-4.

The morpholine group is at C-1.

For nucleophilic aromatic substitution , the ring is activated by the nitro group. A potential leaving group at the C-1 position (para to the nitro group, though occupied by the morpholine) or at a hypothetical position C-5 (ortho to the nitro group) would be most susceptible to substitution. Computational studies on substituted thiophenes have shown that the presence of electron-withdrawing groups like nitro is crucial for facilitating SNAr reactions. nih.gov

Table 3: Summary of Substituent Effects on the Aromatic Ring

| Substituent | Electronic Effect | Ring Reactivity (Electrophilic Attack) | Directing Influence (Electrophilic) | Ring Reactivity (Nucleophilic Attack) |

|---|---|---|---|---|

| -NO₂ | Strong Electron-Withdrawing | Deactivating | Meta | Activating |

| -OCH₃ | Strong Electron-Donating | Activating | Ortho, Para | Deactivating |

| -Morpholine | Strong Electron-Donating | Activating | Ortho, Para | Deactivating |

Nucleophilic Aromatic Substitution at the Methoxy Position

The architecture of this compound is well-suited for nucleophilic aromatic substitution (SNAr) reactions, particularly at the C4 position bearing the methoxy group. The reaction is activated by the strong π-electron-withdrawing nitro group located at the C3 position (ortho to the methoxy leaving group). This specific positioning is critical, as it allows for the effective stabilization of the negatively charged intermediate formed during the reaction.

The generally accepted mechanism for this transformation is a two-step addition-elimination process. libretexts.orglibretexts.org In the first, rate-determining step, a nucleophile (Nu-) attacks the carbon atom bearing the methoxy group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The aromaticity of the ring is temporarily disrupted in this complex. The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the ortho-nitro group, which provides substantial stabilization. youtube.comyoutube.com In the second, faster step, the leaving group (methoxide, CH₃O⁻) is expelled, and the aromaticity of the ring is restored, yielding the substituted product.

While specific documented examples of this reaction on this compound are not prevalent in readily available literature, the principles of SNAr are well-established. The reaction rate is highly dependent on the electron-withdrawing strength of the activating group and less so on the leaving group's ability. masterorganicchemistry.com Studies on analogous nitroanisole derivatives confirm that methoxy groups can be displaced by various nucleophiles under SNAr conditions. researchgate.net

Potential nucleophiles for this reaction include, but are not limited to, amines, alkoxides, and thiolates, which would lead to the corresponding N-substituted, O-substituted, or S-substituted derivatives, respectively.

Table 1: Representative Nucleophilic Aromatic Substitution Reaction This table presents a hypothetical, albeit highly plausible, reaction based on established SNAr principles.

| Reactant | Nucleophile | Typical Conditions | Plausible Product |

|---|---|---|---|

| This compound | Ammonia (NH₃) or Primary/Secondary Amines (RNH₂/R₂NH) | Polar aprotic solvent (e.g., DMSO, DMF), heat | 4-(Morpholino)-2-nitroaniline derivatives |

| This compound | Hydroxide (e.g., KOH) | Aqueous or alcoholic solution, heat | 4-(Morpholino)-2-nitrophenol |

| This compound | Thiolate (e.g., NaSH) | Polar aprotic solvent (e.g., DMF), heat | 4-(Morpholino)-2-nitrobenzenethiol |

Morpholine Ring Transformations

The morpholine moiety, while generally stable, can undergo specific transformations that allow for further molecular diversification.

Oxidation Reactions to Morpholinone Derivatives

A key transformation of the N-arylmorpholine ring system is the oxidation of the α-methylene group (C-H adjacent to the nitrogen) to a carbonyl group, yielding the corresponding morpholin-3-one (B89469) derivative. This reaction provides a direct route to 4-(4-methoxy-3-nitrophenyl)morpholin-3-one, a valuable intermediate in various synthetic applications.

A facile and economically efficient method for this oxidation has been demonstrated on the closely related substrate, 4-(4-nitrophenyl)morpholine, using sodium chlorite (B76162) (NaClO₂) as the oxidant in an acidic medium. acs.org The reaction proceeds with high selectivity for the α-position of the morpholine ring. A patent describes similar conditions, using sodium chlorite and sodium dihydrogen phosphate (B84403) in a water/acetonitrile (B52724) solvent system at a controlled temperature of 40°C for several hours, achieving a high yield. chemicalbook.comgoogle.com Other oxidizing agents, such as potassium permanganate, have also been reported for this transformation. google.com The presence of the methoxy group on the phenyl ring is not expected to interfere with this heterocyclic oxidation.

Table 2: Typical Conditions for Oxidation to Morpholinone Data based on analogous reactions of 4-(4-nitrophenyl)morpholine.

| Substrate | Oxidant | Acid/Buffer | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-(4-Nitrophenyl)morpholine | Sodium Chlorite (NaClO₂) | Acetic Acid | Acetic Acid | Not specified | Good | acs.org |

| 4-(4-Nitrophenyl)morpholine | Sodium Chlorite (NaClO₂) | Sodium Dihydrogen Phosphate (NaH₂PO₄) | Acetonitrile / Water | 40 °C | 97.7% | chemicalbook.com |

Functionalization of the Morpholine Heterocycle

Beyond oxidation to the lactam, the morpholine ring can be functionalized through other strategies, primarily involving the activation of the C-H bonds adjacent to the ring nitrogen. The tertiary amine nature of the morpholine nitrogen in the title compound directs reactivity to these α-positions.

One advanced strategy involves the formation of an iminium ion intermediate. By treating the N-aryl morpholine with an appropriate oxidizing agent or under electrochemical conditions, a transient iminium species can be generated. researchgate.net This electrophilic intermediate is then susceptible to attack by a wide range of nucleophiles, allowing for the introduction of new substituents at the C2 position of the morpholine ring.

Additionally, radical-mediated pathways can be employed. Electrochemical studies on morpholine have shown that an N-centered radical can be generated, which can participate in C-C or C-N bond-forming reactions. mdpi.com Such methods provide a pathway for C-H functionalization under mild conditions, potentially allowing for the introduction of aryl or alkyl groups onto the morpholine ring.

Finally, metabolic studies on related N-phenylmorpholine compounds using cytochrome P450 enzymes have shown that direct hydroxylation of the morpholine ring carbons can occur. researchgate.net This enzymatic process proceeds via a hydrogen atom abstraction mechanism and suggests that chemical systems mimicking this reactivity could be used to install hydroxyl groups on the heterocyclic ring.

Advanced Reaction Mechanisms and Intermediates

The reactions described above proceed through distinct and well-characterized intermediates that dictate the final product structures.

For the Nucleophilic Aromatic Substitution at the methoxy position, the key intermediate is the Meisenheimer complex . youtube.comyoutube.com This intermediate is a non-aromatic, cyclohexadienyl anion stabilized by resonance. The negative charge is delocalized over five atoms of the ring and, most importantly, onto the nitro group. The resonance structures below illustrate this stabilization, with the structure showing the charge on the nitro group being a particularly significant contributor. The formation of this stable intermediate is the rate-determining step of the SNAr mechanism. masterorganicchemistry.com

Image of Meisenheimer complex resonance structures would be depicted here in a full article.

For the Oxidation to the Morpholinone , the reaction mechanism likely involves the formation of an iminium ion intermediate . In an acidic medium, the oxidant (e.g., NaClO₂) generates an active species that facilitates the removal of a hydride equivalent (H⁻) from the C-H bond adjacent to the morpholine nitrogen. This results in a positively charged iminium ion. This electrophilic species is then attacked by water present in the reaction mixture, leading to a hemiaminal intermediate. The hemiaminal subsequently collapses, eliminating a proton to furnish the stable lactam (morpholinone) product. Quantum chemical studies on the enzymatic oxidation of morpholine support a related mechanism involving initial hydrogen atom abstraction from the α-carbon, highlighting the susceptibility of this position to oxidative processes. researchgate.net

Academic Research Applications of 4 4 Methoxy 3 Nitrophenyl Morpholine

Applications in Medicinal Chemistry and Drug Discovery

In the realm of drug discovery and development, 4-(4-Methoxy-3-nitrophenyl)morpholine serves primarily as a versatile precursor in the synthesis of a variety of pharmaceutical agents. The presence of the nitro group and the methoxy (B1213986) group on the phenyl ring, combined with the morpholine (B109124) moiety, offers multiple sites for chemical modification, allowing for the creation of diverse molecular libraries for screening against various biological targets.

The utility of this compound as a synthetic intermediate is well-established. chemicalbook.com Its core structure is a key component in the elaboration of novel compounds. A crucial chemical transformation involves the reduction of the nitro group to an amine (aniline derivative). This resulting amino group is a key functional handle for subsequent reactions, such as amide bond formation, which is fundamental in building the molecular architecture of many drug candidates. mdpi.com

The morpholine nucleus is an important scaffold in the development of antimicrobial compounds, and its derivatives have been investigated for their potential against Mycobacterium tuberculosis. nih.govresearchgate.net While direct studies on this compound's antimycobacterial activity are not prominent, its role as a precursor is significant. For instance, the structurally related compound 4-(4-nitrophenyl)thiomorpholine (B1608610) is used as a precursor in the synthesis of antimycobacterial agents. mdpi.com The general strategy involves using the aniline (B41778) derivative, obtained after reducing the nitro group, as a building block for constructing larger molecules. Researchers have synthesized various series of morpholine-containing compounds, such as 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazides, and evaluated their activity against M. tuberculosis, demonstrating the value of the morpholine scaffold in this therapeutic area. nih.gov

Table 1: Research on Morpholine Derivatives as Antimycobacterial Agents

| Compound Class | Research Focus | Key Findings | Reference(s) |

|---|---|---|---|

| 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazides | Synthesis and in-vitro testing against M. tuberculosis H37Rv and clinical isolates. | Some synthesized compounds showed significant antitubercular activity. | nih.gov |

| 4-(4-Nitrophenyl)thiomorpholine | Use as a precursor for medicinal chemistry applications. | The resulting 4-thiomorpholinoaniline (B1311295) is a building block for antimycobacterial agents. | mdpi.com |

| Quinolinequinones | Synthesis and evaluation as potential anti-tuberculosis agents. | Analogues with specific substituents exhibited excellent inhibitory activity against M. tuberculosis. | nih.gov |

Table 2: Role of Morpholine Scaffolds in Kinase Inhibition

| Application Area | Role of Morpholine/Precursor | Target Examples | Reference(s) |

|---|---|---|---|

| Anticancer Agents | The 4-aminoquinazoline core, derived from nitroaromatic precursors, is key for many kinase inhibitors. | EGFR, HER, VEGFR, PI3K | nih.gov |

| General Kinase Inhibitors | The morpholine ring enhances potency and pharmacokinetic properties. | Platelet-Derived Growth Factor Receptor Tyrosine Kinase (PDGF-RTK) | nih.govnih.gov |

| Precursor Chemistry | 4-(4-nitrophenyl)thiomorpholine is a documented precursor for kinase inhibitor synthesis. | Various kinases | mdpi.com |

Developing drugs that can effectively act on the central nervous system is challenging, primarily due to the blood-brain barrier (BBB). researchgate.net The morpholine moiety is often incorporated into CNS drug candidates because it can improve crucial physicochemical properties, such as water solubility and the ability to cross the BBB. researchgate.netnih.gov this compound is explicitly mentioned as an intermediate in the synthesis of pharmaceuticals targeting the central nervous system. The flexible conformation of the morpholine ring and its capacity for both lipophilic and hydrophilic interactions are advantageous for designing CNS-active compounds. researchgate.net These compounds are explored for a range of CNS disorders, including mood disorders, pain, neurodegenerative diseases like Parkinson's, and CNS tumors. researchgate.netnih.gov

The morpholine scaffold is a versatile feature in a wide array of pharmacologically active compounds, including those with antimicrobial and anti-inflammatory properties. nih.govresearchgate.net Numerous studies have demonstrated that incorporating a morpholine ring into a molecule can lead to significant biological activity. For example, the antibiotic Linezolid contains a morpholine ring. researchgate.net Researchers have synthesized and tested various morpholine derivatives that have shown potent activity against different bacterial strains, including multidrug-resistant (MDR) bacteria where they can act as antibiotic enhancers. researchgate.netnih.gov Similarly, various morpholine-containing compounds have been evaluated for their anti-inflammatory effects. researchgate.net

While not a direct precursor to the anticoagulant Rivaroxaban, the chemical architecture of this compound is closely related to key intermediates used in its synthesis. The synthesis of Rivaroxaban involves the intermediate 4-(4-aminophenyl)morpholin-3-one, which is prepared by the reduction of 4-(4-nitrophenyl)morpholin-3-one (B139987). google.comgoogle.com This highlights the general utility of nitrophenyl-morpholine structures in the synthesis of complex drugs. The compound 4-(4-nitrophenyl)morpholin-3-one is also listed as an impurity related to Rivaroxaban. chemicalbook.com More broadly, nitroaromatic morpholine derivatives, including the thiomorpholine (B91149) analogue of the title compound, are widely used as precursors for a variety of drug candidates in fields such as antidiabetic and antimigraine medications. mdpi.com

Structure-Activity Relationship (SAR) Investigations

The structure-activity relationship (SAR) of this compound is a critical area of academic research, focusing on how its distinct chemical features influence its biological and chemical behavior. The molecule's architecture, characterized by a morpholine ring attached to a phenyl ring substituted with methoxy and nitro groups, provides a rich scaffold for SAR studies. These investigations systematically explore how modifications to this structure alter its interactions with biological targets and its potential as a precursor in chemical synthesis.

The electronic properties of the phenyl ring in this compound are significantly influenced by its two substituents: the methoxy (-OCH₃) group and the nitro (-NO₂) group. These groups exert opposing electronic effects that are fundamental to the molecule's reactivity and potential biological activity.

Methoxy Group (-OCH₃): Located at the para-position (C4), the methoxy group is a strong electron-donating group (EDG) due to the resonance effect (mesomeric effect) of the oxygen's lone pairs with the aromatic pi-system. This donation of electron density increases the electron richness of the phenyl ring. The methoxy group's electron-donating nature may also enhance the molecule's solubility.

Nitro Group (-NO₂): Positioned at the meta-position (C3) relative to the morpholine and ortho to the methoxy group, the nitro group is a powerful electron-withdrawing group (EWG). svedbergopen.com It deactivates the aromatic ring towards electrophilic substitution and makes it more susceptible to nucleophilic attack. nih.gov The strong electron-withdrawing character of the nitro group reduces the electron density on the scaffold. jchemrev.com

The interplay of these groups—the "push" of the methoxy group and the "pull" of the nitro group—creates a unique electronic environment. nih.gov This electronic push-pull mechanism can significantly affect the molecule's dipole moment, its ability to engage in hydrogen bonding, and its interaction with biological macromolecules.

From a steric perspective, the methoxy group is relatively small, but its presence, along with the adjacent nitro group, can influence the preferred conformation of the molecule and may create steric hindrance that affects how the molecule binds to enzyme active sites or receptors. rsc.org

Table 1: Electronic Effects of Substituents

| Substituent | Position | Electronic Effect | Influence on Aromatic Ring |

|---|---|---|---|

| Methoxy (-OCH₃) | C4 (para) | Electron-Donating (Resonance) | Activates the ring, increases electron density |

The nitro group is not merely a modulator of electronic properties but also a versatile functional handle for further chemical modification of this compound. Its presence is key to creating a variety of derivatives for academic and pharmaceutical research.

The most common and significant reaction involving the nitro group is its reduction to an amino group (-NH₂). This transformation is a pivotal step because the resulting aniline derivative, 4-(3-amino-4-methoxyphenyl)morpholine, is a versatile building block for a wide range of subsequent reactions, including:

Amide bond formation

Sulfonamide synthesis

Diazotization reactions to introduce other functional groups

Furthermore, the electron-withdrawing nature of the nitro group activates the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. nih.gov This allows for the displacement of other leaving groups on the ring, although in this specific molecule, the primary pathway for diversification remains the reduction of the nitro group itself. The nitro group's ability to be reduced under specific conditions, such as in hypoxic (low-oxygen) environments found in solid tumors, is a major focus in medicinal chemistry for designing targeted prodrugs. mdpi.com This bioreduction can transform the relatively inert nitro compound into a cytotoxic agent selectively within the target tissue. svedbergopen.commdpi.com

Comparing this compound with its structural analogs provides valuable insights into the specific roles of each substituent. A key comparison is with 4-(4-methyl-3-nitrophenyl)morpholine (B3254878), where the electron-donating methoxy group is replaced by a weakly electron-donating and sterically different methyl group.

Electronic Differences: The methoxy group is a much stronger electron-donating group through resonance compared to the methyl group, which donates electron density primarily through the weaker inductive effect. This difference in electronic influence can significantly alter the reactivity of the aromatic ring and the pKa of the morpholine nitrogen.

Steric and Solubility Effects: While both groups are relatively small, the methyl group in 4-(4-methyl-3-nitrophenyl)morpholine offers more steric bulk without the significant electronic effects or the potential for hydrogen bond acceptance that the methoxy group provides. The oxygen atom in the methoxy group can act as a hydrogen bond acceptor, potentially influencing solubility and interactions with biological targets, a feature absent in the methyl analog.

Table 2: Comparative Properties of Analogous Compounds

| Compound | Para-Substituent | Key Property Differences |

|---|---|---|

| This compound | Methoxy (-OCH₃) | Strong electron-donating effect (resonance), potential H-bond acceptor, may enhance solubility. |

The morpholine ring is a privileged scaffold in medicinal chemistry, but replacing its oxygen heteroatom with sulfur to form a thiomorpholine ring can dramatically alter the compound's properties. jchemrev.comjchemrev.comresearchgate.net

Lipophilicity: The most significant change is an increase in lipophilicity (fat-solubility) when moving from a morpholine to a thiomorpholine scaffold. mdpi.com The sulfur atom in 4-(4-methoxy-3-nitrophenyl)thiomorpholine would make the compound more lipophilic than its morpholine counterpart. This can have profound effects on pharmacokinetic properties, such as membrane permeability, distribution in the body, and metabolic pathways. researchgate.net

Metabolic Stability: The sulfur atom in a thiomorpholine ring is a "metabolically soft spot" and is susceptible to oxidation in the body, forming the corresponding sulfoxide (B87167) and sulfone derivatives. mdpi.com This provides a metabolic pathway that differs from the morpholine analog, potentially altering the compound's half-life and metabolite profile.

Molecular Mechanisms of Action and Biological Interactions

The molecular interactions of this compound are dictated by its functional groups. The nitroaromatic system and the morpholine ring can interact with biological macromolecules, particularly enzymes, leading to specific biochemical outcomes.

While specific studies on the interaction of this compound with cytochrome P450 (CYP450) enzymes are not extensively detailed in the available literature, the known behavior of its constituent parts allows for well-founded postulations. CYP450 enzymes are central to the metabolism of a vast number of drugs. nih.gov

The interaction can be considered from two perspectives: the compound as a substrate and as an inhibitor.

As a Substrate: The molecule can be metabolized by CYP450 enzymes. The nitro group, in particular, can undergo enzymatic reduction. This process, often carried out by nitroreductases but also possible through certain CYP450 pathways under low-oxygen conditions, can form reactive nitroso and hydroxylamine (B1172632) intermediates. svedbergopen.com These reactive species can covalently bind to cellular macromolecules, including the enzyme itself, which is often the basis for both therapeutic action and potential toxicity. svedbergopen.com

As an Inhibitor: Many drugs containing a morpholine ring are known to interact with CYP450 enzymes. Furthermore, some nitro-containing compounds can act as mechanism-based inhibitors. nih.gov For instance, a metabolite generated by a CYP450 enzyme can form a stable, inactive complex with the enzyme. nih.gov For example, some macrolide antibiotics form a nitrosoalkane metabolite that binds tightly to the heme iron of CYP3A4, rendering the enzyme inactive. nih.govnih.gov It is plausible that metabolites of this compound could engage in similar inhibitory interactions, potentially leading to drug-drug interactions if co-administered with other medications metabolized by the same CYP450 isoform. nih.gov

Reactive Intermediates Formation and Macromolecular Interactions

The chemical structure of this compound, specifically the nitroaromatic group, predisposes it to metabolic activation into reactive species. The nitro group can undergo bioreduction in physiological systems to generate reactive intermediates. This process is a critical area of study as it can lead to significant interactions with biological macromolecules.

The bioactivation process often involves enzymatic reduction, for instance by cytochrome P450 enzymes, converting the nitro group into nitroso, hydroxylamino, and ultimately amino metabolites. sci-hub.se The intermediate species, particularly the hydroxylamine, are electrophilic and can form covalent bonds with nucleophilic residues on macromolecules such as proteins and nucleic acids. sci-hub.se This interaction can alter the function and activity of these essential biological components. The study of such interactions is fundamental to understanding the mechanisms of action and potential toxicity of nitroaromatic compounds. Researchers investigate these processes to characterize the formation of "dead-end" complexes, where a molecule traps a macromolecule in a non-functional state, a concept known as interfacial inhibition. nih.gov

Table 1: Bioactivation and Macromolecular Interaction Profile

| Feature | Description | Reference |

|---|---|---|

| Key Functional Group | Nitro (-NO₂) group on the phenyl ring. | |

| Activation Process | Bioreduction, often catalyzed by cytochrome P450 enzymes. | |

| Reactive Intermediates | Formation of nitroso and hydroxylamino species. sci-hub.se | sci-hub.se |

| Macromolecular Targets | Proteins and nucleic acids. | |

| Interaction Type | Covalent modification of nucleophilic residues by electrophilic intermediates. sci-hub.se | sci-hub.se |

| Potential Outcome | Alteration of macromolecular function and activity. |

Receptor-Ligand Binding Studies

In pharmacology and medicinal chemistry, ligand binding assays are crucial for determining the affinity of a compound for a specific receptor. nih.govnih.gov While specific binding data for this compound is not extensively published, compounds with its core structure are utilized in such studies. The morpholine ring and its substituents can engage in various non-covalent interactions, including hydrogen bonds and hydrophobic interactions, which stabilize the compound-receptor complex.

The purpose of these studies includes:

Affinity Determination: Quantifying the strength of the interaction (e.g., Ki or IC50 values) between the ligand and the receptor. nih.gov

Selectivity Profiling: Assessing whether the compound binds preferentially to a specific receptor subtype over others.

Structure-Activity Relationship (SAR) Analysis: Understanding how chemical modifications to the ligand's structure affect its binding affinity and selectivity.

Fluorescence-based assays and radioligand binding assays are common techniques employed for this purpose. nih.gov For a compound like this compound, researchers would investigate how the methoxy and nitro substituents on the phenyl ring, combined with the morpholine moiety, influence its interaction with the binding pockets of various target proteins.

Interaction with Specific Molecular Targets (e.g., PI3K Kinase Family, Cannabinoid Receptors)

The morpholine scaffold is a key component in compounds designed to interact with specific and therapeutically relevant molecular targets, including the PI3K kinase family and cannabinoid receptors. acs.org

PI3K Kinase Family: The phosphatidylinositol 3-kinase (PI3K) pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in various cancers. nih.govmdpi.com The morpholine ring is a known and important feature in many PI3K inhibitors. nih.gov For instance, in morpholinopyrimidine-based inhibitors, the morpholine oxygen forms a crucial hydrogen bond with the hinge region residue Val851 of PI3Kα, anchoring the inhibitor in the active site. nih.gov The development of potent and selective PI3K inhibitors often incorporates the morpholine moiety to achieve high inhibitory activity. nih.govnih.gov

Cannabinoid Receptors: Cannabinoid receptors, primarily CB1 and CB2, are involved in regulating neurotransmitter release, pain, appetite, and immune responses. nih.govnih.gov The development of ligands for these receptors requires careful tuning of properties like lipophilicity to ensure blood-brain barrier penetration and target engagement. nih.gov While specific research on this compound's activity at cannabinoid receptors is limited, related structures such as morpholine–azaindoles have been identified as interacting with these receptors. acs.org The morpholine group can be a key structural element in achieving the desired affinity and pharmacokinetic profile for CNS targets like the CB1 receptor. nih.gov

Morpholine as a Privileged Scaffold in Drug Design

The morpholine heterocycle is widely recognized in medicinal chemistry as a "privileged scaffold". jchemrev.comresearchgate.netnih.govnih.gov This designation stems from its frequent appearance in approved drugs and bioactive molecules, where it contributes to desirable pharmacological and pharmacokinetic properties across a wide range of biological targets. researchgate.netnih.gov Its utility is enhanced by its synthetic accessibility and the advantageous characteristics it imparts to a molecule. nih.gov

Physicochemical and Conformational Advantages

The morpholine ring confers several beneficial properties that make it an attractive component in drug design. researchgate.netnih.gov It possesses a flexible, low-energy chair-like conformation that allows it to orient substituents into favorable positions for binding with molecular targets. acs.orgnih.govnih.gov

Table 2: Key Physicochemical and Conformational Properties of the Morpholine Scaffold

| Property | Advantage in Drug Design | Reference |

|---|---|---|

| Conformation | Adopts a flexible, stable chair-like conformation. | acs.orgnih.gov |

| pKa Value | The weak basicity of the nitrogen atom results in a pKa value often close to physiological pH. | acs.orgnih.gov |

| Solubility | The presence of both a hydrogen bond acceptor (oxygen) and a basic nitrogen improves aqueous solubility and provides a balanced lipophilic-hydrophilic profile. | acs.orgnih.gov |

| Metabolic Stability | The morpholine ring is generally stable to metabolism but can also be easily oxidized into non-toxic derivatives, which can be favorable for clearance. | nih.gov |

| Binding Interactions | The oxygen atom can act as a hydrogen bond acceptor, while the ring itself can engage in hydrophobic interactions. | acs.orgnih.gov |

These features collectively enhance a compound's "drug-likeness," improving its potential for oral bioavailability and favorable pharmacokinetics. researchgate.netnih.gov

Selective Enzyme Inhibition Capabilities

The morpholine scaffold is an integral part of numerous selective enzyme inhibitors. jchemrev.comnih.gov Its structural and electronic properties allow it to be a key component of a pharmacophore, bestowing selective affinity and enhancing potency for a wide range of enzyme active sites. researchgate.netnih.gov

Examples of Morpholine in Selective Enzyme Inhibitors:

Aldo-Keto Reductase (AKR1C3): A series of morpholylureas were developed as potent and highly isoform-selective inhibitors of AKR1C3, an enzyme implicated in cancer. X-ray crystallography revealed that the inhibitor's carbonyl oxygen forms hydrogen bonds in the enzyme's "oxyanion hole," while the terminal ring, positioned by the morpholine-containing linker, occupies a key lipophilic pocket. nih.gov

PI3K/mTOR: Morpholine is a cornerstone of many PI3K inhibitors, such as in morpholinopyrimidine derivatives. nih.gov These compounds show high potency, with the morpholine ring making a critical hydrogen bond in the kinase hinge region, a common interaction mode for kinase inhibitors. nih.gov

Cholesterol 24-hydroxylase (CH24H): In novel inhibitors of CH24H (CYP46A1), a bridged morpholine was found to fit perfectly into a narrow hydrophobic space within the enzyme, contributing significantly to the compound's potent and selective inhibitory activity. bioworld.com

The versatility of the morpholine ring allows it to be adapted to the unique topology of different enzyme active sites, making it a valuable tool for designing selective inhibitors. jchemrev.comresearchgate.net

Contribution to Blood-Brain Barrier Penetration

A significant challenge in developing drugs for central nervous system (CNS) disorders is ensuring the molecule can cross the highly selective blood-brain barrier (BBB). nih.govnih.gov The morpholine scaffold is frequently incorporated into CNS drug candidates specifically to improve BBB permeability. acs.orgnih.gov

Utility in Compound Library Assembly and Screening

The assembly of compound libraries for high-throughput screening is a cornerstone of modern drug discovery. This compound serves as a key intermediate in the synthesis of diverse molecular scaffolds, particularly for libraries targeting protein kinases. The morpholine moiety is a prevalent feature in many approved drugs, and its derivatives are actively explored for new therapeutic agents. e3s-conferences.org

The synthesis of "clickable" 4-anilinoquinazoline (B1210976) kinase inhibitors, for example, highlights the utility of related aniline precursors which can be derived from nitrophenyl compounds. nih.gov The general strategy involves the reduction of the nitro group on the phenyl ring to an amine, which can then be further functionalized. This makes this compound a valuable starting material for generating a variety of derivatives for screening. The presence of the methoxy group also allows for further structural diversification.

Research on kinase inhibitors has demonstrated that small molecule libraries are crucial for identifying potent and selective drug candidates. asinex.com The structural motif of this compound is particularly relevant for the development of inhibitors for kinases such as EGFR and PDGFRα/β. asinex.com The ability to generate a focused library of compounds around a core scaffold like this is instrumental in exploring the structure-activity relationships (SAR) and identifying lead compounds for further development. e3s-conferences.orgresearchgate.net

Below is a table summarizing the role of this compound as a building block in the generation of compound libraries for kinase inhibitor screening:

| Feature of this compound | Role in Compound Library Assembly | Target Class of Library |

| Nitrophenyl Group | Precursor to aniline derivatives for further reactions | Protein Kinase Inhibitors |

| Morpholine Ring | Common scaffold in bioactive molecules | Diverse therapeutic targets |

| Methoxy Group | Site for structural modification to create analogues | Fine-tuning of inhibitor potency and selectivity |

Applications in Materials Science

The unique chemical properties of this compound also lend themselves to applications in materials science, particularly in the development of novel polymers and functional nanomaterials.

Morpholine and its derivatives are recognized for their role in polymer science as curing agents, stabilizers, and cross-linking agents. e3s-conferences.org These functions are critical in the production of advanced polymers with enhanced mechanical and thermal properties. e3s-conferences.org While specific research on the direct incorporation of this compound into polymer backbones is not extensively documented, its chemical structure suggests potential utility in this area. Chemical suppliers categorize the compound under "Polymer & Functional" materials, indicating its relevance in this field. catsyn.com

The reactivity of the nitro group and the potential for the morpholine ring to act as a monomer or modifying agent make it a candidate for creating specialized polymers. For instance, the click chemistry approach, widely used for creating biofunctional polymers, often relies on monomers with functional groups that can be derived from precursors like this compound. nih.gov

In the realm of nanotechnology, the synthesis of functional nanomaterials with tailored properties is of great interest. While direct use of this compound in nanomaterial synthesis is an emerging area, research on structurally related compounds provides insight into its potential. For example, 4-(4-nitrophenyl)morpholin-3-one, a similar nitro-containing morpholine derivative, has been utilized in the synthesis of nanowires. chemicalbook.com This suggests that the nitrophenyl morpholine scaffold can be a valuable component in the bottom-up fabrication of nanomaterials.

The synthesis of gold nanoparticles supported on various materials for catalytic applications has also been explored using related nitrophenyl compounds as substrates for reduction reactions. researchgate.net The nitro group in this compound can be reduced, which is a key step in many nanoparticle synthesis and functionalization processes.

Applications in Biological Probing and Biochemical Assays

This compound also serves as a valuable tool in biological research as a probe for studying biochemical processes. Its structure allows it to interact with biological macromolecules, providing insights into their function.

The compound can be used in biochemical assays to investigate enzyme activities and receptor-ligand interactions. The morpholine ring is known to interact with proteins and nucleic acids, and the substituted nitrophenyl group can be modified to incorporate reporter groups or affinity tags. The nitro group itself can act as a reactive handle for further chemical modifications or can be involved in specific interactions within biological systems.

The deuterated version of this compound, this compound-d3, is also available for use in studies that require isotopic labeling, such as in mass spectrometry-based assays to trace the metabolic fate of the compound or its derivatives. clearsynth.com

Advanced Characterization and Analytical Methodologies in Research

Spectroscopic Techniques

Spectroscopy is a cornerstone in the analysis of molecular structures. Various spectroscopic methods are employed to probe the different components and functional groups of 4-(4-Methoxy-3-nitrophenyl)morpholine.

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups within the this compound molecule. These methods measure the vibrational frequencies of bonds, which are characteristic of specific molecular moieties. For this compound, key vibrations include those of the nitro group, the morpholine (B109124) ring, and the substituted benzene (B151609) ring.

The nitro group (-NO₂) typically exhibits strong, distinct stretching vibrations. The morpholine ring has characteristic C-O-C and C-N stretching modes, while the aromatic ring shows C-H and C=C stretching and bending vibrations. Comparing experimentally obtained spectra with theoretically calculated spectra, often using Density Functional Theory (DFT), can provide a more definitive assignment of these vibrational modes.

Table 1: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| Nitro (-NO₂) | Asymmetric Stretch | ~1520 |

| Nitro (-NO₂) | Symmetric Stretch | ~1350 |

| Morpholine Ring | C-O-C Stretch | 1120 - 1175 |

| Aromatic Ring | C=C Stretch | ~1585 |

This interactive table is based on typical values for the specified functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the precise molecular structure of organic compounds. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of this compound.

In ¹H NMR, the chemical shifts of the protons provide information about their local electronic environment. The aromatic protons on the phenyl ring are expected to appear in the downfield region (δ 6.7–8.1 ppm), influenced by the electron-donating methoxy (B1213986) group and the electron-withdrawing nitro group. The protons of the methoxy group typically appear as a singlet around δ 3.8–4.0 ppm. The protons on the morpholine ring usually show multiplets corresponding to the two distinct methylene (B1212753) groups adjacent to the oxygen and nitrogen atoms.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. The chemical shifts of the aromatic carbons are spread over a wide range, while the morpholine and methoxy carbons appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Assignment | Predicted Shift (ppm) | Assignment | Predicted Shift (ppm) |

| Aromatic Protons | 6.7 - 8.1 | Aromatic Carbons | 110 - 155 |

| Morpholine Protons (-CH₂-N) | 3.3 - 3.5 | Morpholine Carbons (-CH₂-N) | ~50 |

| Morpholine Protons (-CH₂-O) | 3.8 - 3.9 | Morpholine Carbons (-CH₂-O) | ~66 |

This interactive table is based on typical chemical shift ranges for the specified molecular fragments. rsc.orgchemicalbook.com

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with a molecular formula of C₁₁H₁₄N₂O₄, HRMS can determine its mass to within a few parts per million (ppm). This level of precision allows for the unambiguous confirmation of the molecular formula, distinguishing it from other compounds with the same nominal mass. The monoisotopic mass of this compound is 238.09535 Da. uni.lu

Table 3: HRMS Data for this compound (C₁₁H₁₄N₂O₄)

| Adduct | Ion Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | [C₁₁H₁₅N₂O₄]⁺ | 239.10263 |

| [M+Na]⁺ | [C₁₁H₁₄N₂O₄Na]⁺ | 261.08457 |

This interactive table is based on predicted data for the specified molecular formula. uni.lu

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within a molecule. The nitroaromatic chromophore in this compound makes it suitable for UV-Vis analysis. This technique is particularly useful for monitoring reactions, such as the reduction of the nitro group to an amine.

In a typical kinetic study, the reduction of a nitroaromatic compound can be easily followed by monitoring the disappearance of the absorbance peak characteristic of the starting material and the appearance of a new peak for the resulting aniline (B41778) derivative. researchgate.net For instance, the reduction of 4-nitrophenolate, a related chromophore, is often monitored by the decrease in its strong absorption peak around 400 nm. researchgate.net This approach allows for the determination of reaction rates and the evaluation of catalyst efficiency in real-time.

Crystallographic Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information about bond lengths, bond angles, and intermolecular interactions, confirming the molecule's connectivity and stereochemistry.

While a specific crystal structure determination for this compound was not found in the surveyed literature, the analysis of the closely related compound, 4-(4-nitrophenyl)morpholine (B78992), provides an excellent example of the data obtained. nih.gov For this analog, X-ray analysis revealed that the morpholine ring adopts a chair conformation and that aromatic π–π stacking interactions help to stabilize the crystal structure. nih.govresearchgate.net Such analyses are crucial for understanding the solid-state properties and intermolecular forces that govern the compound's behavior.

Table 4: Example Crystallographic Data for the Related Compound 4-(4-Nitrophenyl)morpholine

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂N₂O₃ |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 14.5445 (6) |

| b (Å) | 8.3832 (3) |

| c (Å) | 16.2341 (6) |

| Volume (ų) | 1979.42 (13) |

This interactive table presents data for the related compound 4-(4-nitrophenyl)morpholine. nih.govresearchgate.net

Conformational Analysis of the Morpholine Ring

While direct crystallographic data for this compound are not publicly available, the conformational properties of its morpholine ring can be inferred from closely related structures. For the analogous compound, 4-(4-nitrophenyl)morpholine, X-ray diffraction studies have confirmed that the morpholine ring consistently adopts a chair conformation. nih.govmdpi.comresearchgate.net This is the most stable conformation for six-membered saturated heterocyclic rings like morpholine, as it minimizes both angular and torsional strain.

In a related adduct, morpholine–4-nitrophenol (1/2), the morpholine molecule also displays a chair conformation. Further structural studies on the thiomorpholine (B91149) analogue, 4-(4-nitrophenyl)thiomorpholine (B1608610), reveal that the six-membered thiomorpholine ring also exists in a low-energy chair conformation. mdpi.com However, an interesting distinction is observed where the 4-nitrophenyl group is in a quasi-axial position in the thiomorpholine derivative, whereas in the morpholine analogue, it occupies a quasi-equatorial position on the ring. mdpi.com This suggests that while the chair conformation of the morpholine ring in this compound is highly probable, the orientation of the substituted phenyl group may be influenced by the electronic effects of the methoxy and nitro substituents.

Intermolecular Interactions in Crystal Lattices (e.g., π-π Stacking)

The stability of the crystal structure of nitrophenyl-morpholine derivatives is significantly influenced by intermolecular forces. In the crystal lattice of the analogous compound 4-(4-nitrophenyl)morpholine, aromatic π-π stacking interactions are a key stabilizing feature. nih.govresearchgate.net These interactions occur between the electron-deficient phenyl rings of adjacent molecules.

Research findings for 4-(4-nitrophenyl)morpholine provide specific measurements for these interactions, which are presented in the table below.

| Interaction Parameter | Value |

|---|---|

| Perpendicular distance between parallel planes | 3.7721 (8) Å nih.govresearchgate.net |

| Distance between centers of gravity (Cg—Cg) | 3.8499 (11) Å researchgate.net |

Chromatographic Techniques

Chromatographic methods are indispensable for the purification, purity assessment, and monitoring of the synthesis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is a primary technique for analyzing the purity of this compound and for its isolation. A specific reverse-phase (RP) HPLC method has been developed for this compound. This method is scalable, making it suitable for both analytical purity checks and preparative separations to isolate the compound from reaction mixtures or impurities.

The established HPLC method utilizes a specialized reverse-phase column with low silanol (B1196071) activity, which minimizes undesirable interactions and improves peak shape. The mobile phase consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier. For standard analysis, phosphoric acid is used, while for applications requiring compatibility with mass spectrometry (MS), formic acid is substituted. The use of columns with smaller 3 µm particles is also an option for faster Ultra-Performance Liquid Chromatography (UPLC) applications.

| Parameter | Condition |

|---|---|